Nemalite

Description

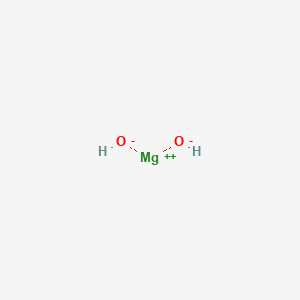

Magnesium hydroxide is an inorganic compound. It is naturally found as the mineral brucite. Magnesium hydroxide can be used as an antacid or a laxative in either an oral liquid suspension or chewable tablet form. Additionally, magnesium hydroxide has smoke suppressing and flame retardant properties and is thus used commercially as a fire retardant. It can also be used topically as a deodorant or for the relief of canker sores (aphthous ulcers).

Magnesium Hydroxide is a solution of magnesium hydroxide with antacid and laxative properties. Milk of magnesium exerts its antacid activity in low doses such that all hydroxide ions that enter the stomach are used to neutralize stomach acid. This agent exerts its laxative effect in higher doses so that hydroxide ions are able to move from the stomach to the intestines where they attract and retain water, thereby increasing intestinal movement (peristalsis) and inducing the urge to defecate.

An inorganic compound that occurs in nature as the mineral brucite. It acts as an antacid with cathartic effects.

See also: Magnesium Cation (has active moiety); Calcium carbonate; famotidine; magnesium hydroxide (component of); Calcium carbonate; magnesium hydroxide (component of) ... View More ...

Properties

IUPAC Name |

magnesium;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHJTEIRLNZDEV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(OH)2, H2MgO2 | |

| Record name | magnesium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049662 | |

| Record name | Magnesium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.320 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White odorless solid; [Hawley] Colorless or white solid; Hygroscopic in powdered form; [CHEMINFO] White odorless powder; [MSDSonline] Practically insoluble in water; [JECFA] | |

| Record name | Magnesium hydroxide (Mg(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5891 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/, Soluble in dilute acids, 0.0009 G SOL IN 100 CC WATER @ 18 °C; 0.004 G SOL IN 100 CC WATER @ 100 °C; SOL IN AMMONIUM SALTS, Almost insoluble in alcohol | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.36 g/mL | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amorphous powder, White, hexagonal crystals, Granules | |

CAS No. |

1317-43-7, 1309-42-8 | |

| Record name | Brucite (Mg(OH)2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium hydroxide (Mg(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium hydroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBZ3QY004S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

350 °C (decomposes) | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mineralogical Properties and Characterization of Nemalite

Introduction

Nemalite (B42588) is the fibrous variety of the mineral brucite, with the chemical formula Mg(OH)₂.[1][2][3] Its name is derived from the Greek word "nema," meaning "thread," which aptly describes its characteristic fibrous to acicular crystal habit.[3][4][5] While sharing the fundamental crystal structure and chemistry of its platy counterpart, brucite, this compound's distinct morphology gives rise to unique physical properties. It is often found in serpentinized ultramafic rocks, frequently associated with chrysotile asbestos.[5] Due to its fibrous nature, it has been a subject of interest in materials science and occupational health. This guide provides a comprehensive overview of this compound's mineralogical properties and details the standard experimental protocols for its characterization, aimed at researchers and scientists in mineralogy and materials development.

Mineralogical Properties

This compound's properties are defined by its underlying brucite chemistry and structure, modified by its fibrous form and the common substitution of other elements.

Physical and Optical Properties

This compound is distinguished by the following qualitative properties:

-

Habit: Occurs in slender, easily separable, and elastic fibers or laths.[4]

-

Color: Typically white, but can also be colorless, greenish, grayish, or bluish.[1][4][6] Varieties containing manganese can appear honey-yellow to brownish-red.[6]

-

Luster: Exhibits a silky, pearly, waxy, or vitreous luster.[4][6]

-

Streak: White.[6]

-

Transparency: Can be transparent to translucent.[6]

-

Fracture: Characteristically fibrous or micaceous.[6]

-

Tenacity: Sectile, meaning it can be cut into thin shavings.[6]

Quantitative Mineralogical Data

The core crystallographic and chemical data for this compound are summarized in the table below. These values are foundational for its identification and analysis.

| Property | Value | Source(s) |

| Chemical Formula | Mg(OH)₂ (May contain Fe and Mn substituting for Mg) | [1][2][6] |

| Crystal System | Trigonal | [1][2][6] |

| Space Group | P-3m1 | [6] |

| Mohs Hardness | 2.5 - 3 | [6] |

| Specific Gravity | ~2.37 g/cm³ (Calculated) | [6] |

| Refractive Indices | nω = 1.559 - 1.566, nε = 1.580 - 1.581 | [1] |

Experimental Characterization Protocols

A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the standard experimental protocols for the primary analytical methods employed.

X-ray Diffraction (XRD)

X-ray Diffraction is the definitive method for determining the crystal structure and phase purity of this compound, confirming its identity as a variety of brucite.

Methodology:

-

Sample Preparation: A representative sample of this compound fibers is ground into a fine, homogeneous powder, typically to a particle size of <10 μm, using an agate mortar and pestle to minimize structural damage. The powder is then back-loaded into a sample holder to reduce preferred orientation effects common with fibrous minerals.

-

Instrument Configuration:

-

X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used. For iron-rich samples, Cobalt (Co) Kα radiation may be preferred to reduce fluorescence.[7]

-

Goniometer Setup: The instrument is operated in a Bragg-Brentano geometry.

-

Scan Parameters: Data is typically collected over a 2θ range of 10° to 90° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

Phase Identification: The resulting diffraction pattern is compared against a standard mineralogical database, such as the ICDD PDF-4+, to match the peak positions and intensities with the reference pattern for brucite (e.g., JCPDS 05-0586).[8]

-

Quantitative Analysis: Rietveld refinement is employed to determine lattice parameters, crystallite size, and microstrain, providing insights into any structural variations caused by elemental substitutions.[9]

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM provides high-resolution imaging of the fibrous morphology of this compound, while the integrated EDS system allows for in-situ elemental analysis.

Methodology:

-

Sample Preparation: this compound fibers are carefully mounted onto an aluminum SEM stub using double-sided carbon tape. To ensure electrical conductivity and prevent charging under the electron beam, the sample is coated with a thin layer (5-10 nm) of carbon or gold using a sputter coater.

-

Imaging (SEM):

-

Instrument: A standard scanning electron microscope is used.

-

Beam Energy: An accelerating voltage of 15-20 kV is typically employed for good image resolution and sufficient energy for X-ray excitation.

-

Detectors: Both Secondary Electron (SE) and Backscattered Electron (BSE) detectors are used. SE imaging provides detailed topographical information of the fiber surfaces, while BSE imaging reveals compositional contrast, highlighting areas with different average atomic numbers (e.g., zones of Fe or Mn substitution).[10]

-

-

Elemental Analysis (EDS):

-

Point Analysis: The electron beam is focused on specific points of interest on the fibers to generate an energy-dispersive X-ray spectrum, which provides a quantitative breakdown of the elements present (Mg, O, Fe, Mn, etc.).

-

Elemental Mapping: The beam is rastered across a selected area to generate maps showing the spatial distribution of constituent elements, which is useful for visualizing the homogeneity of substitutions within the fibers.

-

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of molecules, making it highly effective for identifying the characteristic hydroxyl (O-H) bonds in this compound's structure.

Methodology:

-

Sample Preparation: A small bundle of this compound fibers is placed on a standard glass microscope slide. No further preparation is required.

-

Instrument Configuration:

-

System: A confocal Raman microscope is used.

-

Excitation Laser: A common choice is a 532 nm or 633 nm laser, as this provides a good balance of signal strength and low fluorescence for this material.[11] Laser power is kept low (e.g., 1-2 mW) to avoid thermal damage to the sample.[12]

-

Optics: A high-magnification objective (e.g., 50x or 100x) is used to focus the laser onto individual fibers.

-

Calibration: The spectrometer is calibrated using a silicon wafer standard (520.5 cm⁻¹ peak) before analysis.[11]

-

-

Data Acquisition and Analysis:

-

Spectral Range: Spectra are collected over a range of approximately 200 to 4000 cm⁻¹.

-

Analysis: The resulting spectrum is analyzed for characteristic peaks. For this compound (brucite), a very strong, sharp peak corresponding to the Mg-OH stretching vibration is expected around 3650 cm⁻¹. Additional peaks in the low-wavenumber region relate to lattice vibrational modes. The position and shape of these peaks can provide information on crystallinity and cation substitution.

-

Visualized Workflow for this compound Characterization

The logical flow of a comprehensive characterization of this compound, from sample acquisition to final analysis, is depicted in the diagram below. This workflow ensures that morphological, structural, and chemical data are integrated for a complete understanding of the material.

Caption: Logical workflow for the comprehensive characterization of this compound.

References

- 1. www.diagnosticpathology.eu this compound [diagnosticpathology.eu]

- 2. This compound | H2MgO2 | CID 14791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mindat.org [mindat.org]

- 4. This compound - Wiktionary, the free dictionary [en.wiktionary.org]

- 5. This compound | 1317-43-7 | Benchchem [benchchem.com]

- 6. mineralogy.rocks [mineralogy.rocks]

- 7. azom.com [azom.com]

- 8. journal-msugensan.org [journal-msugensan.org]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. arxiv.org [arxiv.org]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

Synthesis and Crystallization of Nemalite Fibers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemalite, a fibrous variety of brucite [Mg(OH)₂], is a naturally occurring mineral with a thread-like morphology.[1][2][3] Its unique physical and chemical properties, including high aspect ratio and potential for surface modification, have garnered interest in various scientific and industrial fields. This technical guide provides an in-depth overview of the synthesis and crystallization of this compound fibers, focusing on the hydrothermal synthesis method. Detailed experimental protocols, quantitative data summaries, and visualizations of key processes are presented to facilitate further research and development.

Introduction to this compound

This compound is chemically composed of magnesium hydroxide (B78521), Mg(OH)₂, and is structurally similar to the mineral brucite.[1][4][5][6] Its defining characteristic is its fibrous, or asbestiform, crystal habit.[2][3] The name "this compound" is derived from the Greek word for "thread," alluding to its distinct structure.[1][2] While naturally occurring, the controlled synthesis of this compound fibers is crucial for tailoring their properties for specific applications.

Chemical and Structural Properties:

-

Structure: this compound consists of stacked sheets of magnesium hydroxide octahedra. In this structure, a sheet of magnesium ions is situated between two layers of hydroxyl groups, which are arranged in a hexagonal close-packed formation.[3][7] Each magnesium ion is coordinated to six hydroxyl groups.[3]

Synthesis of this compound Fibers

The primary method for synthesizing this compound fibers is through hydrothermal synthesis.[8][9] This technique allows for the crystallization of materials from high-temperature aqueous solutions at high pressures, mimicking the natural formation conditions of many minerals.[8]

Hydrothermal Synthesis Protocol

This protocol outlines a general procedure for the synthesis of fibrous brucite (this compound). The specific parameters can be adjusted to control the morphology and size of the resulting fibers.

Materials and Equipment:

-

Magnesium salt precursor (e.g., MgCl₂, Mg(NO₃)₂)

-

Alkaline solution (e.g., NaOH, KOH)

-

Deionized water

-

Hydrothermal autoclave (Teflon-lined stainless steel)

-

Oven or furnace capable of reaching at least 200°C

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

Experimental Workflow:

Caption: Experimental workflow for the hydrothermal synthesis of this compound fibers.

Procedure:

-

Precursor Solution Preparation:

-

Dissolve a magnesium salt (e.g., 0.1 M MgCl₂) in deionized water.

-

Separately, prepare an alkaline solution (e.g., 0.2 M NaOH).

-

Slowly add the alkaline solution to the magnesium salt solution under constant stirring to form a magnesium hydroxide precipitate (gel). The pH of the final solution should be adjusted to be highly alkaline (pH > 10).

-

-

Hydrothermal Reaction:

-

Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in a preheated oven or furnace.

-

Heat the autoclave to the desired reaction temperature (e.g., 150-200°C) and maintain it for a specific duration (e.g., 12-48 hours). The pressure inside the autoclave will increase due to the heating of the aqueous solution.

-

-

Cooling and Product Recovery:

-

After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally.

-

Carefully open the autoclave and collect the white solid product.

-

-

Washing and Filtration:

-

Wash the product repeatedly with deionized water to remove any unreacted precursors and byproducts. Centrifugation and redispersion or filtration can be used for washing.

-

Filter the washed product using a Buchner funnel and wash again with deionized water.

-

-

Drying:

-

Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours to obtain the this compound fibers.

-

Crystallization and Growth Mechanism

The crystallization of this compound fibers under hydrothermal conditions is a solution-phase process involving the dissolution and recrystallization of the initial magnesium hydroxide precipitate.

Caption: Proposed mechanism for the crystallization of this compound fibers.

The fibrous morphology is a result of anisotropic crystal growth, where the growth rate along one crystallographic axis is significantly faster than in other directions. This is influenced by factors such as the presence of certain ions in the solution and the crystallographic structure of brucite itself.

Characterization of Synthetic this compound Fibers

Several analytical techniques are employed to characterize the synthesized this compound fibers.

Characterization Techniques:

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Confirms the crystalline phase of the material (brucite structure) and provides information on crystallinity and crystallite size.[2] |

| Scanning Electron Microscopy (SEM) | Visualizes the morphology of the fibers, including their length, diameter, and aspect ratio.[7] |

| Transmission Electron Microscopy (TEM) | Provides high-resolution images of individual fibers, revealing details about their crystal structure and any defects.[7] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the characteristic vibrational modes of the hydroxyl groups in the brucite structure, confirming the chemical composition.[2][7] |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the fibers and the temperature at which they decompose (dehydroxylate) to form magnesium oxide (MgO). |

Quantitative Data Summary

The following table summarizes typical quantitative data for synthetic this compound fibers obtained through hydrothermal synthesis. These values can vary depending on the specific synthesis conditions.

| Parameter | Typical Value Range | Unit |

| Fiber Length | 1 - 50 | µm |

| Fiber Diameter | 20 - 200 | nm |

| Aspect Ratio (Length/Diameter) | 50 - 500 | - |

| Crystallite Size (from XRD) | 20 - 100 | nm |

| Surface Area (BET) | 10 - 50 | m²/g |

| Decomposition Temperature (TGA) | 350 - 450 | °C |

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and crystallization of this compound fibers. The detailed hydrothermal synthesis protocol, along with the summary of characterization techniques and quantitative data, serves as a valuable resource for researchers and scientists. The ability to control the synthesis of this compound fibers opens up possibilities for their application in various fields, including materials science, catalysis, and as a non-toxic alternative to asbestos (B1170538) in certain applications. Further research into optimizing synthesis parameters will enable the fine-tuning of fiber properties for specific technological needs.

References

- 1. mindat.org [mindat.org]

- 2. This compound | 1317-43-7 | Benchchem [benchchem.com]

- 3. www.diagnosticpathology.eu this compound [diagnosticpathology.eu]

- 4. This compound | H2MgO2 | CID 14791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-7935156) | 1317-43-7 [evitachem.com]

- 6. Brucite - Wikipedia [en.wikipedia.org]

- 7. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 8. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]

- 9. Hydrothermal synthesis as a route to mineralogically-inspired structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Crystal Structure and Morphology of Nemalite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemalite (B42588), a fibrous variety of brucite, is a magnesium hydroxide (B78521) mineral with the chemical formula Mg(OH)₂.[1][2] Its name is derived from the Greek word "nema," meaning "thread," which aptly describes its characteristic fibrous nature.[3][4] This technical guide provides a comprehensive analysis of the crystal structure and morphology of this compound, offering valuable insights for researchers, scientists, and professionals in drug development who may encounter or utilize this mineral in their work. While sharing the fundamental crystal structure of brucite, the fibrous habit of this compound gives rise to distinct physical and mechanical properties. This document outlines the crystallographic parameters, morphological features, and the experimental protocols used for their characterization.

Crystal Structure

This compound shares its crystal structure with brucite, belonging to the trigonal crystal system with the space group P-3m1.[1][5] The structure is composed of stacked sheets of edge-sharing Mg(OH)₆ octahedra.[1] Within these sheets, each magnesium ion (Mg²⁺) is octahedrally coordinated to six hydroxyl (OH⁻) groups.[2] These layers are held together by weak hydrogen bonds between the hydroxyl groups of adjacent sheets.

The substitution of other elements for magnesium can occur, with iron (Fe²⁺) and manganese (Mn²⁺) being common impurities.[2][3] These substitutions can influence the mineral's color and other physical properties.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for this compound, based on its structural equivalence to brucite.

| Parameter | Value | Reference(s) |

| Crystal System | Trigonal | [1][2] |

| Space Group | P-3m1 | [1][5] |

| Unit Cell Parameters | ||

| a | 3.142(1) Å - 3.14979 Å | [1][2][3] |

| c | 4.766(2) Å - 4.7702 Å | [1][2][3] |

| Formula Units (Z) | 1 | [1] |

| Atomic Coordinates | [3] | |

| Mg | (0, 0, 0) | [3] |

| O | (1/3, 2/3, 0.22030) | [3] |

| H | (1/3, 2/3, 0.41300) | [3] |

| Interatomic Distances | ||

| Mg-O | ~2.09 Å | |

| O-H | ~0.96 Å | |

| Optical Properties | [2] | |

| nω | 1.559 - 1.566 | [2] |

| nε | 1.580 - 1.581 | [2] |

Morphology

The defining characteristic of this compound is its fibrous morphology. The crystals grow in long, slender, and often flexible fibers that can be easily separated.[4] This fibrous habit is a result of a preferred crystallographic orientation during growth. Studies have shown that the fibers are typically elongated along the a-axis of the trigonal unit cell.[1]

Macroscopically, this compound appears as silky, fibrous masses. The color is typically white, but can also be greenish, grayish, or yellowish, often influenced by the presence of iron or other impurities.[2][4]

Experimental Protocols

The characterization of this compound's crystal structure and morphology relies on a suite of analytical techniques. The following are detailed methodologies for the key experiments.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, unit cell parameters, and phase purity of this compound.

Methodology:

-

Sample Preparation: A small, representative sample of this compound fibers is ground into a fine powder using an agate mortar and pestle. The powder is then back-loaded into a sample holder to minimize preferred orientation of the fibrous crystals.

-

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is used.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed using appropriate software. The positions and intensities of the diffraction peaks are used to:

-

Identify the mineral phase by comparing the pattern to a database (e.g., the ICDD Powder Diffraction File).

-

Determine the unit cell parameters through indexing and refinement of the peak positions.

-

Assess the crystallinity and identify any impurity phases present.

-

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology, surface topography, and elemental composition of this compound fibers.

Methodology:

-

Sample Preparation: A small bundle of this compound fibers is mounted onto an aluminum stub using double-sided carbon tape. To ensure electrical conductivity and prevent charging under the electron beam, the sample is coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.

-

Instrumentation: A scanning electron microscope equipped with a secondary electron (SE) detector, a backscattered electron (BSE) detector, and an energy-dispersive X-ray spectroscopy (EDS) detector is utilized.

-

Imaging:

-

SE Imaging: The sample is imaged using the SE detector to obtain high-resolution images of the fiber morphology and surface features.

-

BSE Imaging: The BSE detector is used to visualize compositional variations within the sample, as heavier elements appear brighter.

-

-

Elemental Analysis (EDS): The EDS detector is used to perform qualitative and quantitative elemental analysis of the fibers. This confirms the presence of magnesium and oxygen and can detect any elemental substitutions, such as iron or manganese.

Polarized Light Microscopy (PLM)

Objective: To determine the optical properties of this compound fibers, such as refractive indices and birefringence.

Methodology:

-

Sample Preparation: A few this compound fibers are mounted on a glass slide in a calibrated refractive index oil. A coverslip is placed over the sample.

-

Instrumentation: A polarized light microscope equipped with a rotating stage and polarizing filters is used.

-

Analysis:

-

Plane-Polarized Light: The color and pleochroism (change in color with rotation) of the fibers are observed. This compound is typically colorless and non-pleochroic.[2]

-

Crossed-Polarized Light: The sample is viewed between two crossed polarizers to observe interference colors, which are related to the mineral's birefringence (the difference between the refractive indices). The sign of elongation can also be determined.

-

Becke Line Test: By focusing on the edge of a fiber and slightly changing the focus, the direction of movement of the bright "Becke line" into the fiber or the oil is observed. This allows for the determination of the fiber's refractive indices relative to the oil. By using a series of calibrated oils, the precise refractive indices (nω and nε) can be determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound's crystal structure and morphology.

Caption: Experimental workflow for this compound characterization.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and morphology of this compound. By understanding its crystallographic parameters and fibrous nature, researchers can better interpret experimental results and explore potential applications. The provided experimental protocols offer a standardized approach for the characterization of this and other fibrous minerals. The combination of X-ray diffraction, scanning electron microscopy, and polarized light microscopy provides a comprehensive understanding of this compound's fundamental properties.

References

Spectroscopic Profile of Nemalite: A Technical Guide to Raman and FTIR Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemalite, a fibrous variety of the mineral brucite, consists of magnesium hydroxide (B78521) (Mg(OH)₂), often with partial substitution of magnesium by iron and manganese.[1][2] Its fibrous nature and chemical composition make it a subject of interest in various scientific fields, including materials science and toxicology. Understanding its vibrational properties through spectroscopic techniques like Raman and Fourier-Transform Infrared (FTIR) spectroscopy is crucial for its characterization. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, detailing experimental protocols and summarizing key quantitative data.

Physicochemical Properties of this compound

-

Crystal System: Trigonal[1]

-

Appearance: Typically found as white, greenish, or brownish fibrous crystals.[1]

-

Key Characteristics: this compound is distinguished from typical brucite by its fibrous habit. The presence of iron and manganese can influence its physical and spectroscopic properties.

Spectroscopic Analysis

Raman and FTIR spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules and crystal lattices. In the case of this compound, these methods provide a fingerprint of the Mg-O-H bonds and the overall crystal structure.

Raman Spectroscopy

Raman spectroscopy involves inelastic scattering of monochromatic light, providing information on the vibrational modes of a sample.

Key Raman Bands of Brucite (this compound):

| Raman Shift (cm⁻¹) | Assignment | Reference |

| ~281 | Lattice Mode | [3] |

| ~446 | Lattice Mode | [3] |

| ~725 | Broad Peak | [3] |

| ~809 | Broad Peak | [3] |

Note: The exact peak positions for this compound may vary slightly due to its fibrous nature and the potential presence of impurities like iron and manganese.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, revealing information about its functional groups and molecular structure.

Key FTIR Absorption Bands of Brucite (this compound):

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3694-3695 | O-H Stretching (Free Hydroxyl Groups) | [1][4] |

| ~1439 | C-O-Mg Stretching (from chemisorbed CO₂) | [1] |

Note: The presence of impurities and variations in crystallinity can lead to shifts and broadening of these bands.

Experimental Protocols

The following sections detail standardized experimental procedures for the Raman and FTIR analysis of this compound.

Raman Spectroscopy Experimental Protocol

-

Sample Preparation:

-

For bulk analysis, a small, representative fibrous bundle of this compound is carefully mounted on a microscope slide.

-

For micro-Raman analysis, individual fibers can be isolated and placed on a slide. No further preparation is typically necessary, preserving the sample's integrity.

-

-

Instrumentation:

-

A micro-Raman spectrometer equipped with a visible or near-infrared laser source (e.g., 532 nm, 633 nm, or 785 nm) is recommended.[5] The choice of laser wavelength may be optimized to minimize fluorescence from the sample or impurities.

-

A high-resolution grating (e.g., 600 or 1800 grooves/mm) should be used to resolve the characteristic Raman peaks.

-

The system should include a confocal microscope to focus the laser and collect the scattered light from a specific point on the sample.

-

-

Data Acquisition:

-

Calibration: The spectrometer should be calibrated using a standard silicon wafer (520.7 cm⁻¹) or a polystyrene standard before analysis.[5][6]

-

Laser Power: Use the lowest possible laser power to avoid sample damage, especially for darker, iron-rich samples which may absorb more energy. A starting power of 1-2 mW is often appropriate.[6]

-

Objective: A 10x or 50x microscope objective can be used to focus the laser onto the sample.[6]

-

Spectral Range: A spectral range of approximately 100 to 4000 cm⁻¹ is typically scanned to cover all relevant lattice and vibrational modes.

-

Acquisition Time and Accumulations: An acquisition time of 10-60 seconds with 2-5 accumulations is generally sufficient to obtain a good signal-to-noise ratio.[5]

-

-

Data Analysis:

-

The collected spectra are processed to remove background fluorescence, typically using a polynomial baseline correction.

-

Peak positions, intensities, and full-width at half-maximum (FWHM) are determined using spectral analysis software.

-

FTIR Spectroscopy Experimental Protocol

-

Sample Preparation:

-

KBr Pellet Method:

-

Grind a small amount of the this compound sample (1-2 mg) to a fine powder using an agate mortar and pestle. The particle size should ideally be less than 2.5 µm to minimize scattering losses.[7]

-

Thoroughly mix the powdered sample with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr).[8]

-

Press the mixture in a die under high pressure (8-10 tons) to form a transparent or semi-transparent pellet.[8]

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the finely ground this compound powder directly onto the ATR crystal (e.g., diamond).[9]

-

Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a mid-infrared source (e.g., Globar) and a suitable detector (e.g., DTGS or MCT).

-

For the KBr pellet method, a standard transmission sample holder is used. For the ATR method, an ATR accessory is required.

-

-

Data Acquisition:

-

Background Spectrum: A background spectrum (of air for ATR, or a pure KBr pellet for the transmission method) is collected to subtract the contribution of the atmosphere (CO₂ and H₂O) and the KBr matrix.[8]

-

Spectral Range: The typical mid-IR range of 4000 to 400 cm⁻¹ is scanned.[8]

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for mineral analysis.[8]

-

Scans: Co-adding 16 to 64 scans is common to improve the signal-to-noise ratio.[8]

-

-

Data Analysis:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Peak positions are identified and assigned to specific vibrational modes.

-

Visualization of Analytical Workflow and Concepts

The following diagrams illustrate the general workflow for spectroscopic analysis and the complementary nature of Raman and FTIR techniques for characterizing this compound.

Conclusion

Raman and FTIR spectroscopy are indispensable tools for the characterization of this compound. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality, reproducible spectra. The quantitative data provided serves as a reliable reference for the identification and structural analysis of this fibrous mineral. The complementary information from both techniques allows for a comprehensive understanding of this compound's vibrational properties, which is essential for its application and study in various scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. jgmaas.com [jgmaas.com]

- 8. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 9. kirj.ee [kirj.ee]

"thermal decomposition behavior of Nemalite"

An In-depth Technical Guide to the Thermal Decomposition Behavior of Nemalite (B42588)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a fibrous variety of the mineral brucite, is chemically identified as magnesium hydroxide (B78521) (Mg(OH)2). Its thermal decomposition is a critical area of study with implications in various fields, including materials science, geology, and industrial applications where it is used as a flame retardant and a precursor for magnesia (MgO). This guide provides a comprehensive overview of the thermal decomposition behavior of this compound, focusing on the underlying mechanisms, kinetics, and the experimental techniques used for its characterization. Given that this compound is a variety of brucite, the data and behaviors described herein are based on studies of brucite.

The fundamental decomposition reaction involves the endothermic transformation of solid magnesium hydroxide into solid magnesium oxide (periclase) and gaseous water.

Reaction: Mg(OH)₂ (s) → MgO (s) + H₂O (g)

This process is primarily governed by temperature, with the decomposition typically initiating around 300°C. However, the precise temperature range, reaction rate, and mechanism are significantly influenced by experimental conditions such as heating rate, atmospheric pressure, and the presence of water vapor.

Thermal Decomposition Mechanism and Kinetics

The thermal decomposition of this compound (brucite) is a single-step dehydroxylation process. The reaction initiates at the surface and proceeds inwards. The overall process can be described by the following key stages:

-

Initial Stage: Adsorbed surface water is removed at lower temperatures (typically below 200°C).

-

Main Decomposition: The primary dehydroxylation occurs in the temperature range of 300°C to 400°C, where the crystalline structure of Mg(OH)₂ breaks down, releasing water molecules and forming MgO.[1][2] This is an endothermic process, readily observed in differential thermal analysis (DTA).

-

Final Stage: The decomposition may continue at a slower rate up to 600°C as the last traces of hydroxyl groups are removed from the newly formed MgO structure.[1]

The kinetics of this decomposition have been a subject of extensive research, with various models applied to describe the reaction rate. The apparent activation energy (Ea) for the dehydroxylation of brucite varies significantly with the experimental conditions.

Quantitative Decomposition Data

The following tables summarize the key quantitative data reported in the literature for the thermal decomposition of brucite.

| Parameter | Temperature Range (°C) | Atmosphere | Heating Rate (°C/min) | Reference |

| Decomposition Start | 300 - 330 | Atmospheric Pressure | Not Specified | [1] |

| Main Decomposition | 300 - 400 | Nitrogen | Not Specified | [1] |

| Decomposition Range | 200 - 500 (473 - 773 K) | Air | Not Specified | [2] |

Table 1: Reported Decomposition Temperature Ranges for Brucite.

| Activation Energy (Ea) (kJ/mol) | Temperature Range (K) | Atmosphere/Pressure | Analytical Method | Reference |

| 116 | 520 - 575 | Not Specified | Not Specified | [1] |

| 121 | 514 - 600 | Vacuum | Not Specified | [1] |

| 126 | 550 - 663 | Vacuum (single crystal) | Not Specified | [1] |

| 144.29 - 148.82 | Not Specified | Nitrogen | Thermogravimetry | [1] |

| 188 | Not Specified | Air (under water vapor pressure) | Not Specified | [1] |

Table 2: Apparent Activation Energies for the Thermal Decomposition of Brucite under Various Conditions.

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction (XRD).

Thermogravimetric Analysis (TGA)

Objective: To determine the change in mass of a sample as a function of temperature, allowing for the quantification of water loss during decomposition.

Methodology:

-

A small, precisely weighed sample of finely ground this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 20-50 mL/min).

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10, 15, 20, or 25 °C/min).[3][4]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset and completion temperatures of decomposition and the total mass loss.

Differential Thermal Analysis (DTA)

Objective: To detect endothermic and exothermic transitions in a material by measuring the temperature difference between the sample and an inert reference as a function of temperature.

Methodology:

-

Two crucibles are prepared: one containing the this compound sample and the other containing a thermally inert reference material (e.g., calcined alumina).

-

The crucibles are placed symmetrically in the DTA furnace.

-

Thermocouples are placed in contact with both the sample and the reference material.

-

The furnace is heated at a constant rate.

-

The temperature difference (ΔT) between the sample and the reference is recorded as a function of the sample temperature.

-

The resulting DTA curve shows peaks corresponding to thermal events. The dehydroxylation of this compound will be observed as an endothermic peak.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the material before, during, and after thermal decomposition.

Methodology:

-

An initial XRD pattern of the untreated this compound powder is recorded to confirm its crystal structure (brucite).

-

The this compound sample is heated to various temperatures corresponding to different stages of decomposition (e.g., 200°C, 350°C, 500°C, 800°C) in a furnace and held for a specific duration.

-

After cooling, XRD patterns of the heat-treated samples are recorded.

-

The resulting diffraction patterns are analyzed to identify the disappearance of brucite peaks and the appearance and growth of periclase (MgO) peaks, confirming the phase transformation.

Visualizations

Thermal Decomposition Pathway

References

In-depth Technical Guide: Trace Element Composition of Natural Nemalite Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nemalite (B42588) is the fibrous variety of the mineral brucite, with the chemical formula Mg(OH)₂.[1][2] It is characterized by its thread-like crystal structure and is commonly found in serpentinized ultramafic rocks, often in association with chrysotile asbestos (B1170538).[3][4] The name "this compound" is derived from the Greek word for "thread," alluding to its characteristic fibrous nature.[1][5] While the major elemental composition of this compound is well-established as magnesium hydroxide, often with substitutions of iron and manganese, detailed analyses of its trace element composition are not widely available in published literature.[5] This guide synthesizes the available information on the chemical characteristics of this compound and outlines the analytical methodologies that would be employed for a comprehensive trace element analysis.

Core Composition and Known Substitutions

The ideal formula for this compound, as with brucite, is Mg(OH)₂. However, natural samples frequently exhibit substitution of magnesium (Mg) by ferrous iron (Fe²⁺), and to a lesser extent, manganese (Mn²⁺).[5] These substitutions can influence the physical and optical properties of the mineral. Research has indicated that fibrous brucite (this compound) can have significantly higher iron and manganese content compared to its platy counterpart.[5]

Trace Element Composition: A Data Gap

Recommended Experimental Protocol for Trace Element Analysis

Given the lack of published data, this section outlines a robust experimental workflow for determining the trace element composition of natural this compound samples. This protocol is based on established analytical techniques for mineral analysis.

Sample Preparation and Characterization

-

Initial Separation: this compound fibers should be carefully separated from the host rock and any associated minerals, such as serpentine (B99607) or magnetite, under a stereomicroscope.

-

Purity Assessment: The purity of the separated this compound fibers should be confirmed using techniques such as X-ray Diffraction (XRD) to identify the mineral phase and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) to check for micro-inclusions of other minerals.

-

Sample Digestion: For solution-based analyses, the purified this compound fibers must be completely dissolved. A common method involves acid digestion using a mixture of high-purity acids (e.g., hydrofluoric, nitric, and perchloric acids) in a closed microwave digestion system to ensure complete dissolution and prevent the loss of volatile elements.

Analytical Techniques

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the preferred technique for quantitative multi-element analysis at trace and ultra-trace levels. The digested sample solution is introduced into the ICP-MS, which can determine the concentrations of a wide range of elements with high sensitivity and precision.

-

Laser Ablation - Inductively Coupled Plasma - Mass Spectrometry (LA-ICP-MS): This in-situ micro-analytical technique is ideal for analyzing trace elements directly in the solid this compound fibers without the need for digestion. A laser is used to ablate a small amount of the sample, and the resulting aerosol is transported to the ICP-MS for analysis. This method has the advantage of being able to analyze for compositional zoning within individual fibers and to avoid inclusions of other minerals.

-

Electron Probe Microanalysis (EPMA): While typically used for major and minor element analysis, EPMA can also be used to determine the concentrations of some trace elements with good spatial resolution.

Quality Control and Data Validation

-

Certified Reference Materials (CRMs): To ensure the accuracy and precision of the analyses, certified reference materials with a similar matrix to brucite should be analyzed alongside the this compound samples.

-

Method Blanks: Analysis of method blanks (reagents without the sample) is crucial to assess and correct for any contamination introduced during the sample preparation and analysis process.

-

Replicate Analyses: Multiple analyses of the same sample should be performed to evaluate the reproducibility of the results.

Logical Workflow for this compound Trace Element Analysis

The following diagram illustrates the logical workflow for a comprehensive study of the trace element composition of natural this compound samples.

Caption: Workflow for trace element analysis of this compound.

Signaling Pathways and Logical Relationships in Geochemical Interpretation

The interpretation of trace element data in this compound would involve understanding the geochemical processes that control their incorporation into the mineral structure. The following diagram illustrates the potential relationships between the geological environment, fluid chemistry, and the resulting trace element signature in this compound.

Caption: Factors influencing this compound trace element composition.

Conclusion and Future Research Directions

While this compound is a well-known fibrous variety of brucite, a significant knowledge gap exists regarding its detailed trace element composition. The lack of quantitative data limits a full understanding of its geochemical significance and potential applications. Future research should focus on the systematic analysis of this compound samples from various geological settings using high-sensitivity analytical techniques such as ICP-MS and LA-ICP-MS. Such studies would not only provide valuable data for the scientific community but also contribute to a better understanding of the geochemical processes occurring during serpentinization and the potential for this compound to host various trace elements. This information could be of interest to researchers in mineralogy, geochemistry, and materials science, as well as professionals in drug development who may explore the properties of novel mineral forms.

References

- 1. mindat.org [mindat.org]

- 2. ALEX STREKEISEN-Brucite- [alexstrekeisen.it]

- 3. cmscontent.nrs.gov.bc.ca [cmscontent.nrs.gov.bc.ca]

- 4. Brucite - - Industrial Mineral with a Future [journals.lib.unb.ca]

- 5. This compound | 1317-43-7 | Benchchem [benchchem.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Metallic elements in crude and milled chrysotile asbestos from Quebec - PubMed [pubmed.ncbi.nlm.nih.gov]

"distinguishing Nemalite from chrysotile asbestos"

An In-depth Technical Guide for the Differentiation of Nemalite (B42588) and Chrysotile Asbestos (B1170538)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a fibrous variety of brucite, and chrysotile, a member of the serpentine (B99607) mineral group, both present as naturally occurring fibrous magnesium-containing silicates.[1][2][3] While they share a fibrous habit, their distinct crystal structures and chemical compositions lead to different physical, optical, and ultimately, biological properties. For toxicological research and drug development concerning fiber-induced pathologies, the unambiguous differentiation between these two minerals is of paramount importance. Chrysotile is a regulated asbestiform mineral known to cause serious lung conditions, while the health implications of this compound are less characterized but considered a potential concern due to its fibrous nature.[2][4]

This guide provides a comprehensive technical overview of the key distinguishing characteristics of this compound and chrysotile and details the standard experimental protocols for their definitive identification.

Core Distinguishing Properties

The primary differences between this compound and chrysotile are rooted in their fundamental chemistry and crystallography. This compound is a magnesium hydroxide (B78521) [Mg(OH)₂], whereas chrysotile is a hydrated magnesium silicate (B1173343) [Mg₃(Si₂O₅)(OH)₄].[1][2][5] This fundamental chemical difference dictates their distinct crystal structures: this compound is trigonal, while chrysotile is typically monoclinic.[1][2][6] These structural differences give rise to measurable variations in their optical and physical properties.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters used to differentiate this compound from chrysotile.

| Property | This compound (Fibrous Brucite) | Chrysotile |

| Chemical Formula | Mg(OH)₂ (may contain Fe, Mn)[2][3] | Mg₃(Si₂O₅)(OH)₄[1][7][8] |

| Crystal System | Trigonal[2] | Monoclinic (most common), Orthorhombic[1][6] |

| Morphology | Straight, lath-like fibers or needles[2][3] | Curved, wavy, flexible fibers; bundles splay at ends[1][6][9][10] |

| Hardness (Mohs) | 2.5 - 3.0[3] | 2.5 - 3.0[1][7] |

| Density (g/cm³) | 2.3 - 2.4[2][3] | 2.4 - 2.6[8][11][12] |

| Refractive Index (RI) | nO = 1.559 - 1.566nE = 1.580 - 1.581[2] | nα ≈ 1.569nγ ≈ 1.570 (Range: 1.53-1.57)[1][8] |

| Birefringence | ~0.021 (Moderate) | ~0.001 (Low)[1][6] |

| Extinction | Parallel | Parallel[1][9] |

| Sign of Elongation | Positive | Positive |

Analytical Techniques and Experimental Protocols

A multi-technique approach is essential for the definitive identification of these fibrous minerals. The process typically begins with Polarized Light Microscopy (PLM) for initial characterization, followed by more advanced methods like X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) for confirmation.

Polarized Light Microscopy (PLM)

PLM is a primary technique used for the analysis of bulk materials for asbestos, governed by standard methods such as EPA/600/R-93/116 and NIOSH 9002.[9][13][14] It relies on the unique optical properties of anisotropic minerals.

Key Differentiators using PLM:

-

Morphology: Chrysotile fibers are characteristically curly or wavy and form bundles that often splay apart at the ends.[6][9][10] this compound fibers tend to be straighter and more lath-like.

-

Birefringence: this compound exhibits moderate birefringence, appearing as brighter interference colors when viewed between crossed polarizers. Chrysotile has very low birefringence, showing weak, typically first-order gray and white interference colors.[1][6]

Experimental Protocol (Adapted from EPA Method 600/R-93/116):

-

Sample Preparation:

-

Under a low-flow HEPA-filtered hood, select a representative portion of the bulk sample.[9][15]

-

If necessary, reduce the size of hard materials by gently grinding between two glass slides or with a mortar and pestle.[15]

-

Place a small amount of the prepared material onto a clean glass slide.

-

Apply a drop of a refractive index (RI) liquid (typically in the 1.550 to 1.605 range) to the fibers.[9]

-

Gently place a cover slip over the liquid, avoiding air bubbles.[9]

-

-

Microscope Setup & Analysis:

-

Place the prepared slide on the rotating stage of a polarized light microscope.[9]

-

Using plane-polarized light, examine the fibers for their morphology (shape, curvature) and color.[9]

-

Engage the second polarizer (crossed-polars). Observe the interference colors, which correspond to the mineral's birefringence.

-

Rotate the stage to observe the extinction angle (the angle at which the fiber appears dark).[9][14] Both chrysotile and this compound exhibit parallel extinction.[1][9]

-

Insert a compensator plate (e.g., first-order red plate) to determine the sign of elongation (length-slow or length-fast). Both are typically length-slow (positive sign of elongation).

-

Compare the observed optical properties to known standards for this compound and chrysotile.

-

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying crystalline substances by analyzing their unique crystal structure.[14] It provides definitive structural information that can distinguish the trigonal structure of this compound (brucite) from the monoclinic structure of chrysotile.[16][17][18]

Experimental Protocol:

-

Sample Preparation:

-

A representative subsample of the material is ground to a fine powder (typically <10 µm) using a mortar and pestle to ensure random orientation of the crystallites.

-

The powder is packed into a sample holder.

-

-

Data Acquisition:

-

The sample is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The typical scan range for asbestos analysis is from ~3° to 60° 2θ.[19]

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phases present.

-

This pattern is compared to reference patterns in a database (e.g., the International Centre for Diffraction Data - ICDD).

-

Chrysotile is identified by its characteristic peaks, including strong reflections at approximately 12° and 24° 2θ, which correspond to the (002) and (004) crystal planes, respectively.[19][20]

-

This compound (Brucite) is identified by its distinct set of diffraction peaks corresponding to its trigonal structure, with its most intense peak at approximately 18.6° 2θ.

-

Transmission Electron Microscopy (TEM)

TEM is the most sensitive and definitive analytical method for identifying asbestos fibers, capable of resolving the individual fibrils that constitute a larger fiber.[21][22] It provides morphological, crystallographic, and elemental data from a single particle.

Key Differentiators using TEM:

-

Morphology: TEM can clearly resolve the unique tubular or scrolled structure of individual chrysotile fibrils, which is a definitive characteristic.[20] this compound fibers appear as solid, lath-like crystals.

-

Selected Area Electron Diffraction (SAED): SAED produces a diffraction pattern from an individual fiber, revealing its crystal structure.[22] Chrysotile yields a characteristic pattern of spots and streaks reflecting its cylindrical nature, while this compound produces a spot pattern indicative of its single-crystal trigonal structure.[18]

-

Energy-Dispersive X-ray Spectroscopy (EDS): EDS provides the elemental composition of the fiber.[22] Chrysotile spectra will show strong peaks for Magnesium (Mg), Silicon (Si), and Oxygen (O). This compound spectra will show strong Magnesium (Mg) and Oxygen (O) peaks but will lack the Silicon (Si) peak.[2][23]

Experimental Protocol (Adapted from NIOSH Method 7402):

-

Sample Preparation:

-

Air samples are collected on mixed cellulose (B213188) ester (MCE) filters. Bulk samples are processed to isolate the fibrous components.[22]

-

A section of the filter is treated with a plasma asher or acetone (B3395972) vapor to dissolve the filter matrix.[22]

-

The remaining particles are transferred onto a TEM grid (a fine mesh coated with a thin carbon film).[22]

-

-

TEM Analysis:

-

The grid is inserted into the TEM.

-

The grid is systematically scanned at low magnification (e.g., 1000x) to locate fibers.[24]

-

When a fiber is located, magnification is increased (e.g., 20,000x) to observe its detailed morphology (e.g., tubular vs. solid lath).[24]

-

An aperture is inserted to select a small area of the fiber for SAED analysis. The resulting diffraction pattern is recorded and measured to identify the crystal structure.[22]

-

The electron beam is focused on the fiber to generate X-rays for EDS analysis, confirming the elemental composition.[23]

-

Mandatory Visualizations

Logical Workflow for Fiber Identification

The following diagram illustrates a logical workflow for the identification and differentiation of an unknown fibrous mineral sample.

Caption: Logical workflow for differentiating fibrous minerals.

Experimental Workflow for TEM Analysis

This diagram outlines the sequential steps involved in analyzing a sample using Transmission Electron Microscopy.

Caption: Experimental workflow for TEM-based fiber analysis.

Conclusion

The differentiation between this compound and chrysotile asbestos is critical for accurate toxicological assessment and research. While sharing a fibrous habit and similar hardness, they are fundamentally different minerals. The key distinguishing features are chrysotile's silicate composition, unique curly and tubular morphology, and monoclinic crystal structure, contrasted with this compound's magnesium hydroxide composition, straight lath-like morphology, and trigonal structure. A combination of analytical techniques, beginning with PLM for preliminary identification and followed by XRD and TEM/SAED/EDS for definitive confirmation, provides a robust framework for unambiguous identification, ensuring data integrity for scientific and safety-related applications.

References

- 1. Chrysotile - Wikipedia [en.wikipedia.org]

- 2. www.diagnosticpathology.eu this compound [diagnosticpathology.eu]

- 3. mineralogy.rocks [mineralogy.rocks]

- 4. rsc.org [rsc.org]

- 5. This compound | H2MgO2 | CID 14791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Micro Analytical Laboratories, Inc. [labmicro.com]

- 7. Chrysotile Mineral Data [webmineral.com]

- 8. Chrysotile asbestos | H4Mg3O9Si2 | CID 25477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aiohomeservices.com [aiohomeservices.com]

- 10. amityenvironmental.ca [amityenvironmental.ca]

- 11. Chrysotile | Mg3Si2H4O9 | CID 126961784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. agtlabs.com [agtlabs.com]

- 14. benchchem.com [benchchem.com]

- 15. osha.gov [osha.gov]

- 16. scispace.com [scispace.com]

- 17. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 18. rruff.net [rruff.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. aiohomeservices.com [aiohomeservices.com]

- 23. cdc.gov [cdc.gov]

- 24. Asbestos Testing TEM | Transmission Electron Microscopy | TEM Environmental, Glendale Hieghts, IL [tem-inc.com]

Unveiling the Behavior of Nemalite: A Technical Guide to its Solubility and Dissolution Kinetics

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical aspects of the solubility and dissolution kinetics of Nemalite, the fibrous variety of brucite (magnesium hydroxide, Mg(OH)₂). Understanding these properties is paramount for applications ranging from materials science and environmental research to toxicology and pharmaceutical development. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate advanced research and development.

This compound's low solubility in water and its reactivity in acidic environments are key characteristics that dictate its behavior in various systems. Its dissolution kinetics, particularly in biological systems, is a subject of significant interest due to its fibrous nature and potential health implications.

Quantitative Solubility and Dissolution Data

The following tables summarize the available quantitative data on the solubility and dissolution of this compound (brucite).

| Parameter | Value | Conditions | Reference |

| Chemical Formula | Mg(OH)₂ | [1][2] | |

| Molecular Weight | 58.320 g/mol | [1] | |

| Solubility in Water | 0.0009 g / 100 cm³ | 18 °C | [3] |

| 0.004 g / 100 cm³ | 100 °C | [3] | |

| Solubility Product (Ksp) | 5.61 x 10⁻¹² | 25 °C | [4] |

| Recommended logK⁰s | 17.05 ± 0.2 | 25 °C | [5] |

Table 1: Physicochemical Properties and Aqueous Solubility of this compound (Brucite)

| Fluid | pH | Temperature | Observation | Reference |

| Gamble solution (simulated lung fluid) | 4 | Body Temperature | Rapid amorphization and formation of a silica-rich fibrous pseudomorph. | [6][7] |

| Acidic Solutions | Low pH | Room Temperature | Soluble in dilute acids.[1] Dissolution rate increases as pH decreases.[8] | [1][8] |

| Alkaline Solutions | > 13 | 25 °C | Forms a crust on dolomite (B100054) surfaces. | [9] |

| ≤ 12.3 | 25 °C | Fibrous variety (this compound) observed to form. | [9] |

Table 2: Dissolution Behavior of this compound in Various Media

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline established protocols for determining the solubility and dissolution kinetics of fibrous minerals like this compound.

Protocol 1: In Vitro Acellular Dissolution Assay

This method is widely used to assess the biodurability of mineral fibers in simulated biological fluids.[6][7]

Objective: To determine the rate of dissolution of this compound fibers in a simulated phagolysosomal fluid.

Materials:

-

This compound fibers of a specific size range.

-

Gamble solution (or other simulated lung fluid), pH adjusted to 4.[6][7]

-

Thermostatically controlled shaker bath.

-

Polycarbonate membrane filters.

-

Scanning Electron Microscope (SEM).

-

X-Ray Diffractometer (XRD).

Procedure:

-

Suspend a known quantity of this compound fibers in the Gamble solution within a sealed container.

-

Place the container in a shaker bath maintained at body temperature (37 °C) to ensure continuous agitation.

-

At predetermined time intervals, withdraw aliquots of the suspension.

-

Filter the withdrawn sample through a polycarbonate membrane to separate the fibers from the solution.

-

Analyze the filtrate for dissolved magnesium concentration using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).[10]

-

Wash, dry, and prepare the collected fibers for analysis by SEM and XRD to observe morphological and structural changes.[6][7]

-

Calculate the dissolution rate based on the change in magnesium concentration in the solution over time, normalized to the fiber surface area.

Protocol 2: pH-Stat Dissolution Rate Measurement

This technique allows for the determination of dissolution rates under constant pH conditions, which is particularly useful for studying the effect of acidity.[8]

Objective: To measure the dissolution rate of this compound at a constant pH.

Materials:

-

This compound sample (e.g., a pressed pellet of known surface area).

-

pH-stat apparatus (including a pH electrode, a burette with acid or base, and a controller).

-

Reaction vessel with a stirrer.

-

Acidic solution of known concentration (e.g., HCl).

Procedure:

-

Place the this compound sample in the reaction vessel containing a known volume of the acidic solution.

-

Set the desired pH on the pH-stat controller.

-

As the this compound dissolves, it consumes H+ ions, causing the pH to rise.

-

The pH-stat automatically titrates a standard acid solution into the vessel to maintain the set pH.

-

Record the volume of titrant added over time.

-

The rate of addition of the titrant is directly proportional to the rate of dissolution of the mineral.

-

Calculate the dissolution rate based on the stoichiometry of the dissolution reaction and the rate of titrant addition, normalized to the sample's surface area.

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate important experimental workflows and conceptual relationships related to this compound dissolution.

Caption: Workflow for in vitro acellular dissolution of this compound.

Caption: Workflow for pH-stat measurement of this compound dissolution.

Caption: Key factors influencing the dissolution rate of this compound.

References

- 1. Buy this compound (EVT-7935156) | 1317-43-7 [evitachem.com]

- 2. geologyscience.com [geologyscience.com]

- 3. nationalacademies.org [nationalacademies.org]

- 4. MAGNESIUM HYDROXIDE - Ataman Kimya [atamanchemicals.com]

- 5. wipp.energy.gov [wipp.energy.gov]

- 6. In vitro acellular dissolution of mineral fibres: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of pH and acid concentration on erosive dissolution of enamel, dentine, and compressed hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. unipub.uni-graz.at [unipub.uni-graz.at]

- 10. academic.oup.com [academic.oup.com]

A Historical Review of Nemalite Research: A Technical Guide

For Researchers, Scientists, and Mineralogists

This technical guide provides an in-depth review of the historical research on Nemalite, a fibrous variety of the mineral brucite. It is intended for researchers, scientists, and professionals in the fields of mineralogy and materials science who are interested in the historical evolution of mineral characterization techniques. This guide summarizes key findings, presents quantitative data in a structured format, outlines the experimental protocols of different eras, and visualizes the progression of research and analytical workflows.

Introduction and Early History

This compound, a fibrous form of brucite with the chemical formula Mg(OH)₂, has been a subject of mineralogical interest for over two centuries. Its name is derived from the Greek word "nema," meaning "thread," a direct reference to its characteristic fibrous structure[1]. The mineral was first described by Nuttall in 1821 from Castle Point, Hoboken, New Jersey, USA[1]. Early studies focused on its basic chemical composition and physical properties, often noting its resemblance to asbestos (B1170538) due to its fibrous nature. However, it is chemically distinct from the silicate (B1173343) minerals that constitute asbestos[1].